N-(5-bromo-2-methylpyridin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACE-041, also known as dalantercept, is a soluble form of activin receptor-like kinase-1. It is a novel antiangiogenic agent that inhibits the signaling of bone morphogenetic protein-9 and bone morphogenetic protein-10. This compound has shown promising antitumor activity in preclinical models and is being investigated for its potential in treating various cancers .
Preparation Methods
ACE-041 is synthesized by fusing the extracellular region of human activin receptor-like kinase-1 to the Fc portion of human immunoglobulin G1. This fusion protein is then expressed in mammalian cells and purified using standard protein purification techniques . The industrial production of ACE-041 involves large-scale cell culture and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
ACE-041 primarily undergoes binding reactions with its target ligands, bone morphogenetic protein-9 and bone morphogenetic protein-10. These interactions inhibit the signaling pathways mediated by activin receptor-like kinase-1, leading to the suppression of angiogenesis and tumor growth . The major products formed from these reactions are the inhibited complexes of bone morphogenetic protein-9 and bone morphogenetic protein-10 with ACE-041 .
Scientific Research Applications
ACE-041 has been extensively studied for its potential in cancer therapy. It has shown significant antitumor activity in preclinical models of breast cancer, colorectal carcinoma, non-small cell lung cancer, renal cell carcinoma, and glioblastoma . Additionally, ACE-041 is being investigated in clinical trials for its safety, tolerability, and efficacy in patients with advanced solid tumors . Beyond oncology, ACE-041’s role in inhibiting angiogenesis makes it a valuable tool in studying vascular biology and related diseases .
Mechanism of Action
ACE-041 acts as a ligand trap for bone morphogenetic protein-9 and bone morphogenetic protein-10, preventing their interaction with activin receptor-like kinase-1. This inhibition disrupts the signaling pathways that promote angiogenesis and tumor growth . By blocking these pathways, ACE-041 effectively reduces the formation of new blood vessels, thereby limiting the supply of nutrients and oxygen to tumors .
Comparison with Similar Compounds
ACE-041 is unique in its specific targeting of bone morphogenetic protein-9 and bone morphogenetic protein-10, which are critical regulators of angiogenesis. Similar compounds include RAP-041, another activin receptor-like kinase-1 ligand trap, and PF-03446962, an activin receptor inhibitor developed by Pfizer . While these compounds share a common mechanism of action, ACE-041’s distinct molecular structure and binding affinity for bone morphogenetic protein-9 and bone morphogenetic protein-10 set it apart .
Properties
CAS No. |
1244949-22-1 |
---|---|
Molecular Formula |
C8H9BrN2O |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
N-(5-bromo-2-methylpyridin-4-yl)acetamide |
InChI |
InChI=1S/C8H9BrN2O/c1-5-3-8(11-6(2)12)7(9)4-10-5/h3-4H,1-2H3,(H,10,11,12) |
InChI Key |
OMGSODSTISOTIL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=N1)Br)NC(=O)C |
Canonical SMILES |
CC1=CC(=C(C=N1)Br)NC(=O)C |
Synonyms |
N-(5-bromo-2-methylpyridin-4-yl)acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.